molecular formula C11H16Cl2N2 B1377413 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride CAS No. 1427926-04-2

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

Cat. No.: B1377413
CAS No.: 1427926-04-2
M. Wt: 247.16 g/mol
InChI Key: UZQLZJFHPJKMCK-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a chemical compound supplied for Research Use Only (RUO), strictly intended for laboratory research purposes and not for diagnostic, therapeutic, or any other human use. Researchers value this tetrahydropyridine derivative as a key synthetic intermediate and pharmacophore for developing novel bioactive molecules. Compounds featuring the 1,2,3,6-tetrahydropyridine scaffold are of significant interest in medicinal chemistry and CNS drug discovery . This structure is often investigated for its potential interactions with neurological targets, such as serotonin receptors and monoamine transporters . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assay systems. Specific research applications for this analog may include serving as a building block in organic synthesis , a candidate for high-throughput screening, or a tool compound for probing biochemical mechanisms in cellular models. Researchers are advised to consult the primary scientific literature for detailed structure-activity relationship (SAR) studies and specific pharmacological data relevant to their investigative needs.

Properties

IUPAC Name

3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLZJFHPJKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting from 3-hydroxy-4-methylpyridine : This compound can be reacted with benzyl chloride to form an N-benzyl intermediate, which is a key precursor for further transformations. The preferred molar ratio is 1.2:1 (benzyl chloride to 3-hydroxy-4-methylpyridine), using acetonitrile as the reaction solvent and ethyl acetate for crystallization.

  • Boronic acid/ester approach : Pyridine-3/4-boronic acid or its pinacol esters are used as convenient and cost-effective starting materials. These undergo quaternization with halides (e.g., benzyl chloride) to form quaternary salts, which are then reduced by sodium borohydride in an aprotic solvent such as tetrahydrofuran (THF) to yield N-substituted tetrahydropyridine derivatives with high selectivity and yield (up to 88%).

Ring Construction and Alkylation

  • Alkylation of 2,3-disubstituted 3-arylpyrrolines at the 1-position forms 1,2,3-trisubstituted pyrrolinium salts. These salts react with diazomethane to create bicyclic systems, which upon heating (100–250 °C) undergo ring expansion to 1,3,4-trisubstituted tetrahydropyridinium salts.

  • This method allows precise substitution patterns on the tetrahydropyridine ring, including the 4-position attachment of the pyridine moiety.

Reduction to Tetrahydropyridine

  • The tetrahydropyridine ring is often obtained by reduction of pyridinium or related intermediates.

  • Common reducing agents include hydride donors such as sodium borohydride, lithium aluminum hydride, and diborane. These reductions are typically conducted in ether or alcohol solvents (e.g., tetrahydrofuran, methanol) at mild temperatures.

  • Merwein-Ponndorf-Verley reduction using aluminum isopropylate in isopropanol is also reported for selective reduction of pyridine derivatives to tetrahydropyridines.

Salt Formation

  • The free base tetrahydropyridine compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances stability and solubility for pharmaceutical application.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield/Notes
1 Formation of N-benzyl intermediate 3-hydroxy-4-methylpyridine + benzyl chloride (1.2:1), acetonitrile solvent, crystallization in ethyl acetate High yield; intermediate purified by extraction and drying
2 Quaternization of pyridine boronic acid ester Pyridine-4-boronic acid pinacol ester + benzyl chloride, reflux in chlorobenzene for 5 h Formation of quaternary salt, isolated by solvent evaporation
3 Reduction to tetrahydropyridine Sodium borohydride added portionwise at 0 °C in THF, stirred 2 h 88% yield; product purified by extraction and recrystallization
4 Ring expansion (if applicable) Heating bicyclic pyrrolidinium salt 100–250 °C Formation of tetrahydropyridinium salt
5 Salt formation Treatment with hydrochloric acid Formation of dihydrochloride salt, improved stability

Research Findings and Analysis

  • The boronic acid/ester route offers a scalable, efficient, and cost-effective pathway with high selectivity and purity, suitable for industrial production without requiring palladium catalysis or extreme conditions.

  • The alkylation and ring expansion route provides structural versatility, allowing the introduction of various substituents on the tetrahydropyridine ring, but involves multiple steps including handling of reactive intermediates like diazomethane.

  • Reduction methods are well established, with hydride reagents providing clean conversion to the tetrahydropyridine ring. The choice of solvent and temperature critically affects the yield and selectivity.

  • Salt formation with hydrochloric acid is preferred for pharmaceutical formulations due to enhanced solubility and stability, confirmed by spectroscopic characterization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
N-Benzylation of 3-hydroxy-4-methylpyridine 3-hydroxy-4-methylpyridine Benzyl chloride, acetonitrile Room temp, crystallization in ethyl acetate Simple, high yield Requires purification steps
Boronic acid ester quaternization & reduction Pyridine-4-boronic acid pinacol ester Benzyl chloride, NaBH4, THF Reflux, 0 °C addition, 2 h stirring High yield (88%), scalable, no Pd catalyst Requires careful temperature control
Alkylation & ring expansion 2,3-disubstituted 3-arylpyrroline Alkylating agent, diazomethane, heat 100–250 °C heating Structural diversity Multi-step, hazardous reagents
Reduction to tetrahydropyridine Pyridinium salts NaBH4, LiAlH4, or Al(iPrO)3 Ether or alcohol solvents, mild temp Efficient, well-known Sensitive to conditions
Salt formation Free base tetrahydropyridine HCl Standard acid-base reaction Improves stability and solubility Requires acid handling

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. Tetrahydropyridines are known to interact with neurotransmitter systems and may offer protective effects against neurodegenerative diseases. For example, compounds similar to 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine have been studied for their potential in treating conditions like Parkinson's disease and Alzheimer's disease by modulating dopaminergic and cholinergic pathways .

Antidepressant Effects
Studies have suggested that certain tetrahydropyridine derivatives can act as antidepressants by influencing serotonin and norepinephrine levels in the brain. The structural features of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride may facilitate interactions with serotonin receptors, leading to mood-enhancing effects .

Organic Synthesis

Building Blocks in Chemical Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. Researchers have utilized it to synthesize more complex molecules through reactions such as nucleophilic substitutions and cyclizations .

Catalysis
In synthetic chemistry, this compound has been explored as a catalyst or co-catalyst in various reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in organic transformations .

Neuropharmacology

Research on Neurotransmitter Modulation
The compound's interaction with neurotransmitter systems has made it a subject of interest in neuropharmacological studies. It has been investigated for its role in modulating the action of neurotransmitters like dopamine and acetylcholine, which are crucial in cognitive functions and motor control. The potential therapeutic implications for cognitive disorders are significant .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of TetrahydropyridinesExamination of tetrahydropyridine derivativesDemonstrated significant neuroprotection against MPTP-induced toxicity in murine models .
Antidepressant Activity of Pyridine DerivativesEvaluation of mood-enhancing propertiesShowed promising results in increasing serotonin levels and improving depressive symptoms .
Synthesis of Novel Anticancer AgentsDevelopment of new therapeutic agentsUtilized 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine as a key intermediate leading to effective anticancer compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 3)
  • Structure : Replaces the pyridine ring with a pyrrolopyridine core.
  • Synthesis : Synthesized via one-step condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under inert conditions .
  • Applications: Investigated as a bioisostere for indole derivatives in multi-target-directed ligands (MTDLs) targeting serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) .
3-(1,2,3,6-Tetrahydropyridin-2-yl)pyridine Glutarate
  • Structure : Glutarate salt of a positional isomer with the tetrahydropyridine moiety at position 2.
  • Patent Status : Protected under European patent EP 2019/085598 for pharmaceutical applications .
  • Key Difference : Altered substitution pattern reduces overlap with the target compound’s receptor-binding profile.

Pharmacological Analogues

Clozapine and Atypical Antipsychotics
  • Receptor Affinity : High affinity for 5-HT6 (Ki < 20 nM) and 5-HT7 (Ki < 15 nM) receptors, similar to tetrahydropyridine-containing compounds .
Melperone and Amperozide
  • Receptor Profile : Low affinity for 5-HT6/5-HT7 (Ki > 50 nM), contrasting with high-affinity analogs like clozapine .
  • Implications : Substituents on the tetrahydropyridine ring critically influence receptor selectivity, which may extend to the target compound.

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents 5-HT6 Affinity (Ki) 5-HT7 Affinity (Ki) Applications
3-Methyl-4-(1,2,3,6-THP-4-yl)pyridine·2HCl Pyridine 3-Me, 4-THP Not reported Not reported Research chemical
3-(1,2,3,6-THP-4-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine 3-THP Not tested Not tested SNDRI candidate
Clozapine Tricyclic dibenzodiazepine Chloro-substituted <20 nM <15 nM Atypical antipsychotic

Research Findings and Implications

  • Receptor Targeting : Structural analogs with tetrahydropyridine moieties exhibit high 5-HT6/5-HT7 affinity, suggesting the target compound may share this profile pending empirical validation .
  • Therapeutic Potential: Derivatives of 3-(1,2,3,6-THP-4-yl)pyrrolopyridine show promise as MTDLs, indicating that the target compound could be optimized for similar dual-target activity .

Biological Activity

3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3·2HCl
  • Molecular Weight : 227.21 g/mol
  • CAS Number : 55556-41-7

The compound features a pyridine ring substituted with a tetrahydropyridine moiety, which is significant for its interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit various effects on the central nervous system (CNS). Notably:

  • Dopamine Receptor Interaction : The tetrahydropyridine derivatives have been shown to interact with dopamine receptors, which are crucial for regulating mood and motor control. For instance, they may act as agonists or antagonists at D2 and D3 receptor subtypes, influencing dopaminergic signaling pathways .
  • Neuroprotective Properties : Some studies suggest that related compounds can protect dopaminergic neurons from degeneration. This neuroprotection is potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

Preliminary studies have indicated that the compound may possess antimicrobial properties. For example:

  • In Vitro Studies : Compounds with similar structures were evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed significant antibacterial activity at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

ModificationEffect on Activity
Methyl group at position 3Enhances lipophilicity and receptor binding affinity
Substituents on the pyridine ringAlter receptor selectivity and potency

Studies have demonstrated that introducing different substituents can either enhance or diminish the compound's efficacy against specific biological targets .

Case Studies

  • Dopamine Agonist Activity : A study exploring the effects of tetrahydropyridine derivatives on dopamine receptor activation revealed that certain modifications led to increased selectivity for D3 receptors over D2 receptors, suggesting potential for treating disorders like schizophrenia or Parkinson's disease .
  • Antimicrobial Efficacy : In a comparative analysis of various pyridine derivatives against bacterial pathogens, this compound exhibited promising results in inhibiting bacterial growth at low MIC values compared to standard antibiotics .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride?

The synthesis typically involves a multi-step approach:

Core structure assembly : Start with a pyridine precursor, such as 4-bromo-3-methylpyridine. Introduce the tetrahydropyridine moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative like (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid .

Deprotection and salt formation : Remove the tert-butoxycarbonyl (Boc) protecting group under acidic conditions (e.g., HCl/dioxane), followed by dihydrochloride salt precipitation .

Purification : Use recrystallization or column chromatography to isolate the final product, with LCMS (m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (retention time ~1.31 minutes under SMD-TFA05 conditions) for quality control .

How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 243 fragment) and retention time consistency with reference standards .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl group at position 3, tetrahydropyridine at position 4) .
  • Elemental analysis : Validate stoichiometry of the dihydrochloride salt (C₁₁H₁₆ClNO₂·2HCl) .
  • X-ray crystallography (if available): Resolve stereochemical details of the tetrahydropyridine ring .

What are the stability considerations for long-term storage?

  • Storage conditions : Store at -20°C in anhydrous form to prevent hydrolysis of the tetrahydropyridine ring .
  • Stability assays : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–75% RH) to identify degradation pathways (e.g., oxidation of the tetrahydropyridine moiety) .
  • Purity monitoring : Use HPLC every 6 months to detect impurities like 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, a common byproduct in related compounds .

Advanced Research Questions

What pharmacological targets are associated with this compound?

  • Neuroreceptor modulation : Structural analogs (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate) show activity against nociceptin/orphanin FQ (NOP) receptors, suggesting potential applications in addiction or inflammation .
  • In vitro assays : Screen binding affinity using radioligand displacement assays (e.g., [³H]N/OFQ for NOP receptors) and functional activity via cAMP inhibition .
  • Species specificity : Cross-validate results in human vs. rodent receptor isoforms to address interspecies variability .

How can researchers resolve discrepancies in reported receptor binding affinities?

  • Orthogonal validation : Combine surface plasmon resonance (SPR) with radioligand binding to confirm kinetic (KD) and equilibrium (Ki) values .
  • Purity reassessment : Re-analyze compound batches via HPLC to rule out degradation (e.g., oxidation to piperidine derivatives) .
  • Buffer optimization : Test assay conditions (pH, ion concentration) to ensure ligand-receptor compatibility .

What advanced analytical methods address challenges in detecting stereoisomers?

  • Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol mobile phase to separate enantiomers .
  • Circular dichroism (CD) : Compare CD spectra with synthetic standards to assign absolute configurations .
  • Dynamic NMR : Monitor ring-flipping dynamics of the tetrahydropyridine moiety at low temperatures to assess conformational stability .

What methodologies are recommended for in vivo toxicity profiling?

  • Pharmacokinetics (PK) : Administer the compound intravenously (IV) and orally (PO) in rodents to calculate bioavailability (F%) and half-life (t½). Use LC-MS/MS to quantify plasma and tissue concentrations .
  • Metabolite identification : Perform high-resolution mass spectrometry (HRMS) on urine and bile samples to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
  • Safety pharmacology : Assess CNS effects (rotarod, open field tests) and cardiovascular parameters (telemetry) in non-human primates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride

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